molecular formula C14H19N3O4 B13729023 N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid

N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid

Cat. No.: B13729023
M. Wt: 293.32 g/mol
InChI Key: CAQQLWAUYQDMPJ-UHFFFAOYSA-N
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Description

N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenecarboximidoylamino group, an oxo-ethyl group, and a tert-butoxy-methanimidic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions.

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C14H19N3O4/c1-14(2,3)20-13(19)16-9-11(18)21-17-12(15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,15,17)(H,16,19)

InChI Key

CAQQLWAUYQDMPJ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)O/N=C(/C1=CC=CC=C1)\N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)ON=C(C1=CC=CC=C1)N

Origin of Product

United States

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